molecular formula C19H16Cl2N2O B4285541 1-[1-(2,4-Dichlorophenyl)ethyl]-3-naphthalen-1-ylurea

1-[1-(2,4-Dichlorophenyl)ethyl]-3-naphthalen-1-ylurea

Cat. No.: B4285541
M. Wt: 359.2 g/mol
InChI Key: BNHMYEDJUWNBFA-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorophenyl)ethyl]-N’-1-naphthylurea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a naphthyl group and a dichlorophenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2,4-dichlorophenyl)ethyl]-N’-1-naphthylurea typically involves the reaction of 2,4-dichlorophenyl ethylamine with 1-naphthyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield .

Industrial Production Methods: In an industrial setting, the production of N-[1-(2,4-dichlorophenyl)ethyl]-N’-1-naphthylurea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: N-[1-(2,4-dichlorophenyl)ethyl]-N’-1-naphthylurea can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms on the dichlorophenyl group are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic medium.

Major Products:

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted urea derivatives with various nucleophiles.

Scientific Research Applications

N-[1-(2,4-dichlorophenyl)ethyl]-N’-1-naphthylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorophenyl)ethyl]-N’-1-naphthylurea involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

    N-(2,4-dichlorophenyl)-N’-1-naphthylurea: A closely related compound with similar structural features.

    N-(2,4-dichlorophenyl)-N’-phenylurea: Another urea derivative with a phenyl group instead of a naphthyl group.

Uniqueness: N-[1-(2,4-dichlorophenyl)ethyl]-N’-1-naphthylurea is unique due to the presence of both a naphthyl group and a dichlorophenyl group, which confer distinct chemical and biological properties. Its dual aromatic structure enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[1-(2,4-dichlorophenyl)ethyl]-3-naphthalen-1-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O/c1-12(15-10-9-14(20)11-17(15)21)22-19(24)23-18-8-4-6-13-5-2-3-7-16(13)18/h2-12H,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHMYEDJUWNBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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